13,14-Dihydro-15-keto Prostaglandin D2 is a significant metabolite of prostaglandin D2, which belongs to the class of organic compounds known as prostaglandins. These compounds are unsaturated carboxylic acids that play crucial roles in various physiological processes, including inflammation and immune responses. The compound has a molecular formula of and a molecular weight of approximately 352.47 g/mol .
13,14-Dihydro-15-keto Prostaglandin D2 is derived from the metabolism of prostaglandin D2 through enzymatic reactions involving reduction and oxidation processes. It is classified under the broader category of prostaglandins, which are lipid compounds derived from fatty acids and have diverse biological functions .
The synthesis of 13,14-dihydro-15-keto Prostaglandin D2 typically involves multiple steps starting from arachidonic acid or its derivatives. The key methods include:
The molecular structure of 13,14-dihydro-15-keto Prostaglandin D2 features a cyclopentane ring with various functional groups, including hydroxyl groups and keto groups at specific positions. The structural representation can be simplified as follows:
The compound's three-dimensional structure can be visualized using molecular modeling software to analyze its interactions with biological targets .
13,14-Dihydro-15-keto Prostaglandin D2 participates in several biochemical reactions:
The mechanism of action for 13,14-dihydro-15-keto Prostaglandin D2 involves:
The physical properties of 13,14-dihydro-15-keto Prostaglandin D2 include:
Chemical properties include:
Relevant data indicates that proper storage conditions (e.g., refrigeration) are essential for maintaining compound integrity .
13,14-Dihydro-15-keto Prostaglandin D2 has several important applications in scientific research:
13,14-Dihydro-15-keto-prostaglandin D₂ (DK-PGD₂) is formed through the canonical 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. This initial metabolic step involves the oxidation of the C15 hydroxyl group of prostaglandin D₂ (PGD₂) to a ketone, yielding 15-keto-PGD₂. This intermediate is rapidly reduced at the C13–14 double bond by prostaglandin Δ¹³-reductase, producing DK-PGD₂ [3] [7]. The entire transformation effectively inactivates PGD₂’s primary biological functions, converting it into a metabolite with distinct receptor binding properties. DK-PGD₂ is now recognized as a selective agonist for the DP2 receptor (also known as CRTH2), which modulates immune and inflammatory responses [3] [8].
The enzymatic efficiency of this pathway exhibits significant tissue-specific variation. Hepatic 15-PGDH demonstrates higher catalytic activity compared to extrahepatic tissues, with the reaction dependent on NAD⁺ as a cofactor. In vitro studies confirm that DK-PGD₂ is the dominant initial metabolite in PGD₂ catabolism, though its instability leads to rapid further modifications [5] [8].
Table 1: Enzymatic Characteristics of DK-PGD₂ Formation
Enzyme Source | Specific Activity | Cofactor Dependence | Key Catalytic Features |
---|---|---|---|
Human Liver Cytosol | 61.1 fmol·min⁻¹·mg⁻¹ protein (average) | NAD⁺ (15-PGDH), NADPH (reductase) | Carbonyl reductase activity; 10-fold interindividual variation |
Human Erythrocytes | Minimal activity in intact cells | NADPH-dependent in lysates | Medically insignificant due to lack of activity in intact cells |
Canine Colonic Mucosa | Functional activity confirmed | Not specified | Inhibits ion flux (Cl⁻/K⁺ secretion) |
Following the formation of DK-PGD₂, humans exhibit a unique secondary metabolic pathway: 11β-hydroxylation. This reaction, catalyzed by hepatic 11-keto reductases, reduces the C11 ketone group to a hydroxyl function, generating 11β-hydroxy-13,14-dihydro-15-keto-PGD₂ [2] [8]. This metabolite represents a major circulatory and excretory product in humans, distinguishing human PGD₂ metabolism from many other mammals.
The 11β-hydroxylation step demonstrates significant interindividual variability linked to genetic polymorphisms and age. Hepatic cytosolic 15-ketoreductase activity averages 61.1 fmol·min⁻¹·mg⁻¹ protein but varies up to tenfold among individuals, primarily due to differences in enzyme concentration rather than structural variations (Km values remain consistent) [2]. Activity in pediatric liver samples is notably lower than in adults, suggesting developmental regulation of this pathway. The responsible enzyme belongs to the carbonyl reductase superfamily, as confirmed by inhibition studies using known carbonyl reductase inhibitors [2]. Critically, DK-PGD₂ does not undergo significant conversion to 13,14-dihydro-15-keto-PGF₂α in humans, as evidenced by the absence of plasma level increases following PGD₂ inhalation challenges in both normal and asthmatic subjects [5].
The carboxylic acid side chains of DK-PGD₂ undergo extensive β-oxidation, producing shortened-chain metabolites excreted in urine. This process exhibits pronounced species-specific patterns:
These divergent β-oxidation pathways complicate interspecies extrapolation of DK-PGD₂ metabolic data. Human metabolism emphasizes 11β-hydroxylation followed by ω-side chain shortening, whereas non-primates exhibit more aggressive double-side chain degradation.
Table 2: Comparative β-Oxidation Patterns of DK-PGD₂ Metabolites
Species | Primary β-Oxidation Site | Major Urinary Metabolites | Unique Modifications |
---|---|---|---|
Humans | ω-side chain (C1-COOH) | Dinor/tetranor-11β-hydroxy-DK-PGD₂ glucuronides | Prominent 11β-hydroxylation; negligible intact DK-PGD₂ |
Non-Human Primates | Both ω and α chains (C1 & C15) | C₁₆–C₁₈ Dicarboxylic acids | Dual-side chain degradation |
Rodents | Predominantly ω-side chain | C₁₆–C₁₈ DK-PGD₂ derivatives | Distinct 11-keto reductase pathway |
Comprehensive List of Chemical Compounds Mentioned
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5